苄氧羰基-脯氨酰-甘氨酰-OH

描述

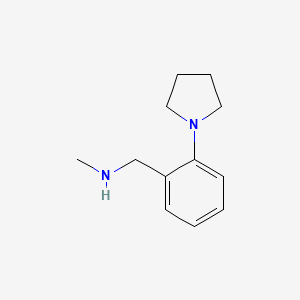

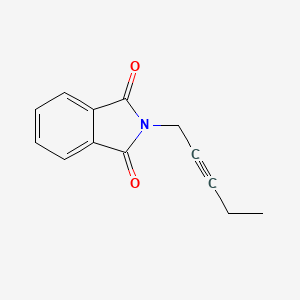

Z-Pro-Leu-Gly-OH, also known as ZPLG or Z-L-P-L-G-OH, is a peptide that has gained attention in the field of scientific research due to its potential applications in various fields. ZPLG is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and a C-terminal carboxylic acid group.

科学研究应用

构象分析

苄氧羰基-脯氨酰-甘氨酰-OH 可用于研究线性三肽构象和晶体结构分析。 此应用对于理解分子中原子三维排列至关重要,这对于预测分子与其他化合物的相互作用至关重要 .

脯氨酰肽键裂解酶的酶底物

该三肽作为脯氨酰肽键裂解酶的底物,这种内肽酶催化脯氨酸残基羧基侧肽键的水解。 这种酶已从羊肾中纯化,并在 pH 7.5 至 8.0 时表现出最大活性 .

药理学研究

This compound 可用作制备具有药理学重要性的 aib-pro 内硫肽的起始原料。 这些肽可以设计成具有特定的生物活性,并可用于药物开发过程 .

荧光标记肽合成

该三肽可用于制备生物学上重要的荧光标记肽四聚体或二聚体。 这些标记肽是生化研究中用于研究蛋白质相互作用、酶活性以及细胞过程的有价值工具 .

抑制剂合成

This compound 作为合成苯并恶唑衍生的人中性粒细胞弹性蛋白酶 (HNE) 抑制剂的反应物。 HNE 是一种参与各种炎症性疾病的蛋白酶,其抑制剂是潜在的治疗剂 .

肽键水解研究

该三肽可用于研究蛋白水解酶对不同肽键的特异性。 这对于理解酶-底物相互作用以及设计这些酶的抑制剂或激活剂尤为重要 .

作用机制

Biochemical Pathways

Tripeptides like z-pro-leu-gly-oh can potentially influence a variety of biochemical processes, including protein synthesis and degradation, signal transduction, and immune response .

Pharmacokinetics

Like other peptides, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by peptidases, and excreted in the urine .

Result of Action

Based on its use in parkinson’s disease research , it may have effects on neuronal function and survival.

Action Environment

The action, efficacy, and stability of Z-Pro-Leu-Gly-OH are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the stability of the peptide .

生化分析

Biochemical Properties

Z-Pro-Leu-Gly-OH is a substrate for the post-proline cleaving enzyme, an endopeptidase that catalyzes the hydrolysis of the peptide bond at the carboxyl side of a proline residue . This enzyme has been purified from lamb kidney and exhibits maximal activity at pH 7.5 to 8.0 .

Cellular Effects

The cellular effects of Z-Pro-Leu-Gly-OH are largely dependent on the specific enzymes and biochemical pathways it interacts with. As a substrate for post-proline cleaving enzymes, it can influence the degradation and processing of proteins and peptides within the cell .

Molecular Mechanism

The molecular mechanism of Z-Pro-Leu-Gly-OH involves its interaction with the post-proline cleaving enzyme. This enzyme recognizes the Pro-X bond in the peptide sequence of Z-Pro-Leu-Gly-OH, where X represents any amino acid residue . The enzyme then catalyzes the hydrolysis of this bond, leading to the cleavage of the peptide .

Temporal Effects in Laboratory Settings

The temporal effects of Z-Pro-Leu-Gly-OH in laboratory settings are largely dependent on the specific experimental conditions. It is known that this tripeptide can be stably used as a substrate in enzymatic assays .

Metabolic Pathways

Z-Pro-Leu-Gly-OH is involved in the metabolic pathway of protein and peptide degradation, specifically in the step catalyzed by the post-proline cleaving enzyme .

Subcellular Localization

The subcellular localization of Z-Pro-Leu-Gly-OH is likely to be influenced by the specific enzymes and transport mechanisms present in the cell. As a substrate for the post-proline cleaving enzyme, it may be localized to areas of the cell where this enzyme is active .

属性

IUPAC Name |

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTUJALMKRAEDD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428583 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7801-38-9 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)

![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)

![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)

![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)